6-Cyclohexylpyridin-3-amine
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Overview
Description
6-Cyclohexylpyridin-3-amine is a chemical compound with the molecular formula C11H16N2. It is a derivative of pyridine, where a cyclohexyl group is attached to the 6th position of the pyridine ring, and an amine group is attached to the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexylpyridin-3-amine typically involves the following steps:
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Cyclohexylation of Pyridine: : The initial step involves the introduction of a cyclohexyl group to the pyridine ring. This can be achieved through a Friedel-Crafts alkylation reaction where pyridine is reacted with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and solvents that can be easily recycled and reused is also considered to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
6-Cyclohexylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, amine derivatives, halogenating agents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Cyclohexylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-Cyclohexylpyridin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, particularly those involved in neurotransmission and inflammatory responses.
Pathways Involved: It can modulate pathways such as the cholinergic and adrenergic systems, leading to effects on neurotransmission and inflammation.
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridin-3-amine: Similar in structure but with a methoxy group instead of a cyclohexyl group.
3-Amino-6-cyclohexylpyridine: Another isomer with the same molecular formula but different structural arrangement.
Uniqueness
6-Cyclohexylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets .
Properties
IUPAC Name |
6-cyclohexylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h6-9H,1-5,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJLSLAIMHDVFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159815-49-2 |
Source
|
Record name | 6-cyclohexylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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